molecular formula C7H4BrF3O2 B1287632 2-Bromo-4-(trifluoromethoxy)phenol CAS No. 200956-13-4

2-Bromo-4-(trifluoromethoxy)phenol

Cat. No. B1287632
M. Wt: 257 g/mol
InChI Key: YHSCBQZMCFSTGL-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)phenol is a chemical compound that is part of a broader class of bromophenols. These compounds are characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a phenol ring. Bromophenols are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of substituted phenols, such as 2-Bromo-4-(trifluoromethoxy)phenol, can be achieved through methods like directed ortho-lithiation, which allows for the introduction of various electrophiles to the phenol ring. The synthesis process is facilitated by the use of protecting groups and can result in good to excellent yields . Additionally, oxidative bromination has been employed to synthesize related compounds, such as 2-Bromo-4-methylphenol, under low-temperature conditions to achieve high yields .

Molecular Structure Analysis

While the specific molecular structure of 2-Bromo-4-(trifluoromethoxy)phenol is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray single-crystal diffraction . These studies provide insights into the crystallographic parameters and molecular geometry, which can be compared with theoretical calculations using methods like density functional theory (DFT).

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including electrophilic aromatic substitutions. For instance, phenols can be functionalized with trifluoromethylthiol groups in a para-selective manner, and subsequent reactions can lead to the formation of additional derivatives . The presence of a bromine atom on the phenol ring can also facilitate further transformations, such as halogenation, nitration, and coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols depend on the substituents present on the phenol ring. These properties can include solubility, melting and boiling points, and reactivity towards other chemicals. The introduction of electron-withdrawing groups like trifluoromethoxy can influence the acidity of the phenol and its behavior in chemical reactions . Additionally, the presence of a bromine atom can make the compound susceptible to nucleophilic attack and facilitate further chemical modifications .

Scientific Research Applications

  • Pharmaceuticals : This compound could serve as a basic building block for numerous pharmaceutical drugs . The specific applications would depend on the drug being synthesized and the role this compound plays in its structure.

  • Palladium-Catalyzed Direct Arylations : A study has shown that similar compounds can be used in palladium-catalyzed direct arylation of heteroarenes . This falls under the field of organic chemistry. The process involves using the compound as a catalyst to facilitate the reaction that forms the arylated heteroarenes. The specific procedures, technical details, and results would depend on the particular reaction conditions and the reactants involved .

  • Synthesis Routes : There could be various synthesis routes for “2-Bromo-4-(trifluoromethoxy)phenol” with different experimental details and outcomes. These synthesis routes could be used in various fields of chemistry for the production of other compounds.

  • Palladium-Catalyzed Direct Arylations of Heteroarenes : This compound could be used in palladium-catalyzed direct arylation of heteroarenes . This falls under the field of organic chemistry. The process involves using the compound as a catalyst to facilitate the reaction that forms the arylated heteroarenes . The specific procedures, technical details, and results would depend on the particular reaction conditions and the reactants involved .

  • Pharmaceutical Chemistry : “2-Bromo-4-(trifluoromethoxy)phenol” could be used as a basic building block for numerous pharmaceutical drugs . The specific applications would depend on the drug being synthesized and the role this compound plays in its structure .

  • Synthesis Routes : There could be various synthesis routes for “2-Bromo-4-(trifluoromethoxy)phenol” with different experimental details and outcomes . These synthesis routes could be used in various fields of chemistry for the production of other compounds .

Safety And Hazards

“2-Bromo-4-(trifluoromethoxy)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals . It is expected that many novel applications of “2-Bromo-4-(trifluoromethoxy)phenol” will be discovered in the future .

properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSCBQZMCFSTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616115
Record name 2-Bromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethoxy)phenol

CAS RN

200956-13-4
Record name 2-Bromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 4-trifluoromethoxyphenol (35.6 g, 0.2 mol) in chloroform (280 ml) was added dropwise a solution of bromine (32 g, 0.2 mol) in chloroform (50 ml). The solution was stirred at 0° C. for 1 hour and at room temperature for 2 hours. Dichloromethane (200 ml) and water (400 ml) ware added and the organic phase was washed further with water (400 ml), brine (200 ml) and dried (MgSO4). The solvent was removed and the residue was purified by distillation at reduced pressure to give the title compound. 1H NMR (250 MHz, CDCl3) δ7.38 (1 H, d, J=2.1 Hz), 7.13 (1 H, dd, J=9.1, 2.1 Hz), 7.03 (1 H, d, J=9.1 Hz), and 5.53 (1 H, s).
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of bromine (32 g, 0.2 mol) in chloroform (50 mL) was added dropwise to a stirred, cooled (0° C.) solution of 4-(trifluoromethoxy)phenol (35.6 g, 0.2 mol) in chloroform (280 mL). The mixture was stirred at 0° C. for 1 h. and at room temperature for 2 h. Dichloromethane (200 mL) and water (400 mL) were added and the layers were separated. The organic fraction was washed with water (400 mL) and brine (200 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by distillation under reduced pressure to give the title compound as a colorless oil. 1H NMR (250 MHz, CDCl3) δ7.38 (1H, d, J 2.1 Hz), 7.13 (1H, dd, J 9.1, 2.1 Hz), 7.03 (1H, d, J 9.1 Hz), and 5.53 (1H, s).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

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